molecular formula C12H17Cl3N2O B1453963 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1170128-33-2

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No.: B1453963
CAS No.: 1170128-33-2
M. Wt: 311.6 g/mol
InChI Key: XODFOHBXWWFTLQ-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates can be achieved using reagents like PhSH, followed by selective intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly serotonin receptors, which may explain its potential effects on neurological functions . The compound’s structure allows it to bind to these receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-chlorophenyl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O.2ClH/c13-11-4-2-1-3-10(11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODFOHBXWWFTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CC=C2Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 6
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